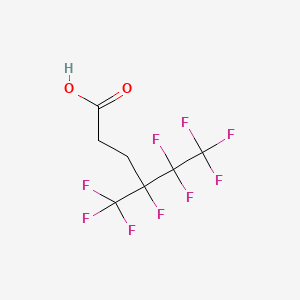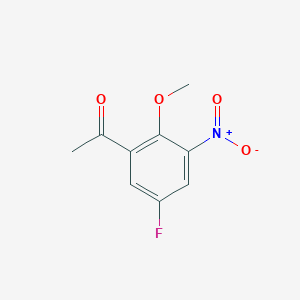
4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic Acid
Overview
Description
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid is a chemical compound with the CAS Number: 239463-95-7 . It has a molecular weight of 292.1 and its IUPAC name is 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5F9O2/c8-4(6(11,12)13,2-1-3(17)18)5(9,10)7(14,15)16/h1-2H2,(H,17,18) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a liquid at ambient temperature . The compound’s molecular formula is C7H5F9O2 .Scientific Research Applications
Environmental Presence and Degradation
Research on closely related fluorinated compounds, including hexafluoropropylene oxide dimer acid (GenX), provides insights into the environmental presence, persistence, and potential pathways for degradation of fluorinated acids. GenX, a perfluoroalkyl ether carboxylic acid (PFECA), demonstrates widespread detection in watersheds globally. The study by Pica et al. (2019) revealed that electrochemical oxidation at a boron-doped diamond anode could mineralize GenX without generating stable organofluorine intermediates. This suggests potential treatment approaches for the degradation of highly persistent fluorinated acids, including hexafluoro-4-(trifluoromethyl)hexanoic acid (Pica et al., 2019).
Polymer Precursor and Industrial Application
The conversion of fluorinated compounds to polymer precursors, as illustrated by Buntara et al. (2012), showcases the potential for using hexafluoro-4-(trifluoromethyl)hexanoic acid in the polyester industry. This study explores catalyst screening for the synthesis of 1,6-hexanediol from 1,2,6-hexanetriol, a process that is crucial for polymer production. The ability to efficiently transform fluorinated compounds into valuable industrial precursors underscores the significance of hexafluoro-4-(trifluoromethyl)hexanoic acid in the development of advanced materials (Buntara et al., 2012).
Novel Fluorinated Compounds in Surface Water
The work of Pan et al. (2018) on the worldwide distribution of novel perfluoroether carboxylic and sulfonic acids in surface water highlights the environmental impact of fluorinated compounds. Their study found that novel perfluoroalkyl substances (PFASs), such as hexafluoropropylene oxide dimer and trimer acids, are detectable in various countries, indicating their global dispersal and ubiquity. This research emphasizes the need for monitoring and understanding the environmental behavior of novel fluorinated compounds, including hexafluoro-4-(trifluoromethyl)hexanoic acid (Pan et al., 2018).
Biotransformation by Fungi
Tseng et al. (2014) studied the biotransformation of 6:2 fluorotelomer alcohol by the white-rot fungus Phanerochaete chrysosporium, demonstrating the fungal ability to transform fluorotelomer alcohols into less persistent polyfluorocarboxylic acids. Although not directly on hexafluoro-4-(trifluoromethyl)hexanoic acid, this study opens avenues for bioremediation strategies targeting the breakdown of persistent fluorinated compounds in the environment (Tseng et al., 2014).
Safety And Hazards
properties
IUPAC Name |
4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F9O2/c8-4(6(11,12)13,2-1-3(17)18)5(9,10)7(14,15)16/h1-2H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOGFVCBZQWDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379355 | |
| Record name | 3-(Perfluoro-2-butyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic Acid | |
CAS RN |
239463-95-7 | |
| Record name | 3-(Perfluoro-2-butyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1597696.png)








